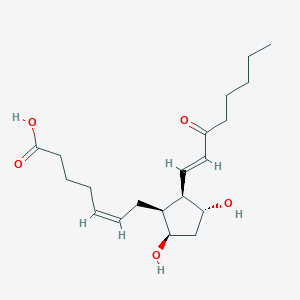

8-iso-15-ceto Prostaglandina F2beta

Descripción general

Descripción

8-iso-15-keto Prostaglandin F2beta is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including inflammation and oxidative stress.

Aplicaciones Científicas De Investigación

8-iso-15-keto Prostaglandin F2beta is widely used in scientific research due to its role in oxidative stress and inflammation. Some key applications include:

Chemistry: Studying the mechanisms of lipid oxidation and the formation of isoprostanes.

Biology: Investigating the role of oxidative stress in cellular processes and diseases.

Medicine: Exploring its potential as a biomarker for oxidative stress-related conditions such as cardiovascular diseases and diabetes.

Industry: Used in the development of diagnostic tools and therapeutic agents targeting oxidative stress and inflammation.

Mecanismo De Acción

Target of Action

It is a potential metabolite of 8-iso prostaglandin f2beta (8-iso pgf2beta), which is known to exhibit weak contraction of human umbilical vein artery .

Mode of Action

It is suggested that it might have similar effects as its precursor, 8-iso PGF2beta, which moderately contracts both the canine and porcine pulmonary vein .

Biochemical Pathways

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-iso PGF2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway . This pathway involves the oxidation of 15-hydroxy group in Prostaglandins.

Análisis Bioquímico

Biochemical Properties

8-iso-15-keto Prostaglandin F2beta interacts with various enzymes and proteins in the body. It is a potential metabolite of 8-iso Prostaglandin F2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway . There are no published reports on the formation or biological activity of 8-iso-15-keto Prostaglandin F2beta .

Cellular Effects

8-iso-15-keto Prostaglandin F2beta has very weak contraction of human umbilical vein artery and does not promote aggregation of human whole blood . It moderately contracts both the canine and porcine pulmonary vein, but the effect is much weaker than that exhibited by other isoprostanes .

Temporal Effects in Laboratory Settings

There are currently no published reports on the temporal effects of 8-iso-15-keto Prostaglandin F2beta in laboratory settings .

Dosage Effects in Animal Models

There are currently no published reports on the dosage effects of 8-iso-15-keto Prostaglandin F2beta in animal models .

Metabolic Pathways

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-iso Prostaglandin F2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway .

Transport and Distribution

There are currently no published reports on the transport and distribution of 8-iso-15-keto Prostaglandin F2beta within cells and tissues .

Subcellular Localization

There are currently no published reports on the subcellular localization of 8-iso-15-keto Prostaglandin F2beta .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso-15-keto Prostaglandin F2beta typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps of enzymatic and non-enzymatic reactions. The key steps involve the formation of intermediate compounds such as prostaglandin H2, which is then converted to 8-iso-15-keto Prostaglandin F2beta through further oxidation and isomerization reactions.

Industrial Production Methods

Industrial production of 8-iso-15-keto Prostaglandin F2beta is less common due to its complex synthesis and the need for specific reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques and specialized equipment to control the reaction environment.

Análisis De Reacciones Químicas

Types of Reactions

8-iso-15-keto Prostaglandin F2beta undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can convert it back to less oxidized forms.

Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Enzymes such as cyclooxygenase and various metal catalysts can facilitate these reactions.

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and applications.

Comparación Con Compuestos Similares

Similar Compounds

8-iso-Prostaglandin F2alpha: Another isoprostane with similar oxidative stress-related properties.

15-keto Prostaglandin F2alpha: Shares structural similarities but differs in its biological activity and receptor interactions.

Prostaglandin F2alpha: A naturally occurring prostaglandin with distinct physiological roles.

Uniqueness

8-iso-15-keto Prostaglandin F2beta is unique due to its specific structure and the presence of both isoprostane and keto functional groups. This combination gives it distinct properties and makes it a valuable tool for studying oxidative stress and inflammation.

Propiedades

IUPAC Name |

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-WZDCOHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025580 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621482-36-7 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

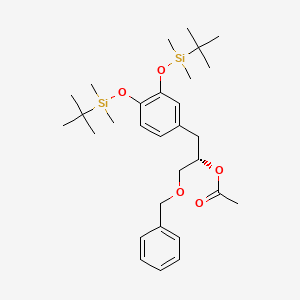

![(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester](/img/structure/B569939.png)

![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)

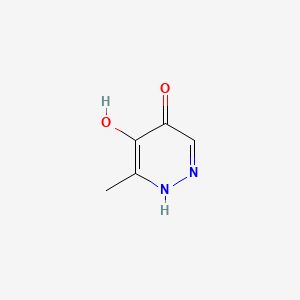

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)

![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)

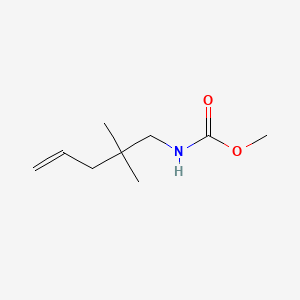

![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)